3-Methyl-4-(piperazin-1-yl)aniline
Overview
Description
3-Methyl-4-(piperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 It is a derivative of aniline, featuring a piperazine ring substituted at the 4-position with a methyl group
Mechanism of Action
Target of Action
It is suggested that this compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
This could involve inhibiting the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft .
Biochemical Pathways
Given its potential antidepressant properties, it may influence the noradrenergic, dopaminergic, and serotonergic systems .
Result of Action
Based on its potential antidepressant properties, it may result in increased levels of monoamine neurotransmitters in the synaptic cleft, potentially leading to improved mood and alleviation of depressive symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(piperazin-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-methyl-4-nitroaniline with piperazine under reductive conditions. The nitro group is reduced to an amine, forming the desired product. This reaction typically requires a hydrogenation catalyst such as palladium on carbon and hydrogen gas .
Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the aza-Michael addition between diamine and in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. The nitro precursor is hydrogenated in the presence of a catalyst, typically palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Various reduced forms of the piperazine ring.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Methyl-4-(piperazin-1-yl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar structure but lacks the methyl group on the piperazine ring.
3-(4-Methylpiperazin-1-yl)aniline: Another derivative with slight structural variations.
Uniqueness
3-Methyl-4-(piperazin-1-yl)aniline is unique due to the presence of both a methyl group and a piperazine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in drug development .
Properties
IUPAC Name |
3-methyl-4-piperazin-1-ylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-8-10(12)2-3-11(9)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLBHXWPZORICC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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